molecular formula C12H21ClN2O2 B1477794 3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one CAS No. 2098129-94-1

3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one

Cat. No. B1477794
CAS RN: 2098129-94-1
M. Wt: 260.76 g/mol
InChI Key: PSHRONQCVUZKJS-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one, also known as 3-chloro-1-morpholinopiperidin-1-one, is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthesis and Biological Properties

New compounds with structures similar to "3-Chloro-1-(4-morpholinopiperidin-1-yl)propan-1-one" have been synthesized and tested for their biological activities. For instance, Papoyan et al. (2011) synthesized compounds that exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating potential applications in neurological research and therapy. These compounds showed no antibacterial activity, highlighting their specificity towards neurological targets (Papoyan et al., 2011).

Xanthine Oxidase Inhibition and Anti-inflammatory Effects

Šmelcerović et al. (2013) evaluated cyclodidepsipeptides for inhibitory activity against xanthine oxidase and for anti-inflammatory response. These compounds were found to be excellent inhibitors of xanthine oxidase and significantly suppressed the activation of nuclear factor of κB (NF-κB), suggesting their potential use in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Molecular Docking and Antimicrobial Activity

Khumar et al. (2018) conducted molecular docking studies and evaluated the antimicrobial susceptibility of synthesized compounds, finding that certain substitutions showed good antibacterial effects against Gram-positive and Gram-negative bacteria. This demonstrates the potential of structurally related compounds for antimicrobial applications (Khumar et al., 2018).

Antifungal Activity

Zhou et al. (2013) synthesized a series of compounds containing the morpholine moiety and evaluated their antifungal activity. The results indicated that many of these compounds have excellent antifungal activity, even higher than the control fungicide (carbendazim), suggesting potential applications in agriculture and pharmaceuticals to combat fungal infections (Zhou et al., 2013).

Chemoenzymatic Synthesis for Analgesic Applications

Borowiecki (2022) described the chemoenzymatic synthesis of an ethereal analog of (R)-iso-moramide, incorporating the morpholine moiety. The study postulated that this compound could serve as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors, indicating its potential application in pain management (Borowiecki, 2022).

properties

IUPAC Name

3-chloro-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHRONQCVUZKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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